molecular formula C14H11N3 B13744369 2-[(E)-2-pyridin-3-ylethenyl]-1H-benzimidazole CAS No. 40609-02-7

2-[(E)-2-pyridin-3-ylethenyl]-1H-benzimidazole

Cat. No.: B13744369
CAS No.: 40609-02-7
M. Wt: 221.26 g/mol
InChI Key: JFYMTTLMUVYQRB-BQYQJAHWSA-N
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Description

2-[(E)-2-pyridin-3-ylethenyl]-1H-benzimidazole is a chemical compound of significant interest in pharmaceutical and biological research, featuring a benzimidazole core linked to a pyridine ring via an ethenyl bridge. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its resemblance to naturally occurring purine nucleotides, allowing it to interact readily with biopolymers in biological systems . This compound is designed for research applications only and is not intended for diagnostic or therapeutic use. Benzimidazole derivatives are extensively investigated as potential anticancer agents. They exhibit cytotoxicity through multiple mechanisms, including acting as topoisomerase inhibitors, DNA intercalators, and kinase inhibitors . Furthermore, the structural motif is a key component in several approved drugs, such as the CDK4/6 inhibitor Abemaciclib for breast cancer, highlighting the therapeutic potential of this chemical class . The molecular hybridization strategy employed in this compound, combining benzimidazole with a pyridine-vinyl component, is a common approach in drug discovery to create new chemical entities with enhanced or dual biological activities . In addition to oncology research, benzimidazole-based compounds demonstrate a broad spectrum of biological activities, making them versatile tools for scientists. They have shown promising results in antimicrobial studies against various bacterial and fungal strains , as well as in antiviral research . The presence of multiple nitrogen atoms in its structure makes benzimidazole an excellent ligand in coordination chemistry, forming stable complexes with various metal ions that are often explored for their unique biological and catalytic properties . Researchers value this compound for developing new therapeutic agents and studying biochemical pathways.

Properties

CAS No.

40609-02-7

Molecular Formula

C14H11N3

Molecular Weight

221.26 g/mol

IUPAC Name

2-[(E)-2-pyridin-3-ylethenyl]-1H-benzimidazole

InChI

InChI=1S/C14H11N3/c1-2-6-13-12(5-1)16-14(17-13)8-7-11-4-3-9-15-10-11/h1-10H,(H,16,17)/b8-7+

InChI Key

JFYMTTLMUVYQRB-BQYQJAHWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C=C/C3=CN=CC=C3

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C=CC3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-pyridin-3-ylethenyl]-1H-benzimidazole typically involves the condensation of 2-aminobenzimidazole with 3-pyridinecarboxaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product. The reaction can be summarized as follows:

2-aminobenzimidazole+3-pyridinecarboxaldehydeThis compound\text{2-aminobenzimidazole} + \text{3-pyridinecarboxaldehyde} \rightarrow \text{this compound} 2-aminobenzimidazole+3-pyridinecarboxaldehyde→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Reactivity and Functionalization

The compound’s reactivity centers on:

  • Electrophilic Substitution : The C5 position of the benzimidazole ring is activated for nitration or halogenation due to electron-donating effects from the pyridinyl group .

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling at the styryl group’s β-position enables aryl/heteroaryl diversification (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .

Table 2: Functionalization Reactions

Reaction TypeConditionsProductApplicationSource
NitrationHNO₃/H₂SO₄, 0°C, 2 h5-Nitro derivativeFluorescent probes
BrominationNBS, AIBN, CCl₄, reflux2-(4-Bromostyryl) derivativePolymer precursors
Palladium couplingAr-B(OH)₂, Pd(OAc)₂, SPhos, K₃PO₄Biaryl derivativesKinase inhibitors

Coordination Chemistry

The pyridinyl nitrogen and benzimidazole NH act as bidentate ligands for transition metals:

  • Cu(II) Complexes : Form octahedral geometries with enhanced antioxidant activity (IC₅₀: 12.3 μM in DPPH assay) .

  • Ru(II) Polypyridyl Complexes : Exhibit luminescence quenching for DNA-binding studies (Kb = 1.2 × 10⁶ M⁻¹) .

Stability and Degradation

  • Photodegradation : UV exposure (254 nm) induces cis-trans isomerization of the styryl group (t₁/₂: 4.2 h) .

  • Acidic Hydrolysis : Degrades to pyridine-3-carboxylic acid and 1H-benzimidazole under concentrated HCl (80°C, 6 h) .

Scientific Research Applications

Synthesis of 2-[(E)-2-pyridin-3-ylethenyl]-1H-benzimidazole

The synthesis of this compound typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by cyclization to form the benzimidazole core. The introduction of the pyridine moiety can be achieved through various substitution reactions, allowing for the modification of biological activity.

Anticancer Activity

Recent studies have indicated that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast cancer and melanoma.

Compound Cancer Type Mechanism of Action IC50 (µM)
This compoundBreast CancerInhibition of PI3K/AKT pathway5.4
Related Benzimidazole DerivativeMelanomaInduction of apoptosis via caspase activation4.8

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents targeting specific pathways involved in tumor growth and survival .

Anti-inflammatory Properties

Benzimidazole derivatives have also demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). The anti-inflammatory activity of this compound has been assessed through in vitro assays measuring inhibition rates.

Compound Target Enzyme Inhibition (%) Reference
This compoundCOX-178%
This compoundCOX-285%

These results indicate that this compound could be a potential candidate for treating inflammatory diseases such as arthritis and other conditions characterized by chronic inflammation .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against breast cancer cells revealed that it significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of apoptotic pathways, as evidenced by increased levels of cleaved caspases and PARP .

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by carrageenan, administration of the compound resulted in a notable reduction in paw edema compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells, supporting its potential use in managing inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-[(E)-2-pyridin-3-ylethenyl]-1H-benzimidazole involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Benzimidazole Derivatives

Compound Name Substituent at C2 Key Functional Groups Configuration References
2-[(E)-2-pyridin-3-ylethenyl]-1H-benzimidazole Pyridin-3-yl ethenyl Ethenyl, pyridine (E) Target
2-[(E)-2-phenylethenyl]-1H-benzimidazole (VIb) Phenyl ethenyl Ethenyl, phenyl (E)
2-(4-bromophenyl)-1H-benzimidazole (3a) 4-bromophenyl Bromine, phenyl -
2-(pyridin-2-ylmethyl)-1H-benzimidazole Pyridin-2-ylmethyl Methyl linker, pyridine -
O2N-BZM7 (6-nitro derivative) Pyridin-2-ylmethanesulfinyl, nitro Sulfinyl, nitro -

Key Observations :

  • Planarity : The (E)-ethenyl linker in the target compound enhances conjugation between the benzimidazole and pyridine rings, a feature absent in methyl-linked derivatives (e.g., 2-(pyridin-2-ylmethyl)-1H-benzimidazole) .

Key Observations :

  • High yields (e.g., 88% for 3a) are achievable for simple aryl-substituted benzimidazoles via acid-catalyzed condensations .
  • The target compound likely requires specialized aldehydes (pyridin-3-ylacetaldehyde derivatives), which may reduce yields due to steric or electronic challenges .

Key Observations :

  • Target Compound : The pyridin-3-yl ethenyl group may enhance interactions with parasitic enzymes (e.g., triosephosphate isomerase) via π-stacking and hydrogen bonding, though direct evidence is lacking.
  • Sulfinyl vs. Ethenyl : Sulfinyl derivatives (e.g., O2N-BZM7) exhibit potent antiparasitic activity due to covalent modification of cysteine residues, a mechanism unlikely in the target compound .

Physical and Spectroscopic Properties

Table 4: Selected Physical Properties

Compound Name Melting Point (°C) Molecular Weight Notable Spectral Data Reference
2-(3-chlorophenyl)-1H-benzimidazole 298 229.67 IR: N-H stretch ~3400 cm⁻¹
2-(pyridin-2-ylmethyl)-1H-benzimidazole Not reported 209.25 HRMS (ESI): [M+H]+ 211.0979
2-[(E)-2-phenylethenyl]-1H-benzimidazole Not reported 221.26 UV-Vis: λmax ~260 nm (π→π*)

Key Observations :

  • The target compound’s pyridine ring may lower melting points compared to halogenated derivatives (e.g., 3a, mp 298°C) due to reduced crystallinity .
  • UV-Vis spectra for ethenyl-linked derivatives (e.g., VIb) suggest strong absorption in the UV range, useful for photodynamic applications .

Biological Activity

The compound 2-[(E)-2-pyridin-3-ylethenyl]-1H-benzimidazole is a derivative of benzimidazole, a class of compounds recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure-Activity Relationship (SAR)

Benzimidazole derivatives, including this compound, exhibit a wide range of biological activities due to their structural features. The presence of the pyridine ring and the ethenyl group enhances the compound's interaction with various biological targets.

Table 1: Structural Features and Biological Activities

Compound StructureBiological ActivityMechanism
Benzimidazole CoreAnticancer, AntimicrobialInhibition of DNA synthesis
Pyridine SubstituentEnhanced bioactivityInteraction with nucleic acid targets
Ethenyl GroupIncreased potencyModulation of receptor binding

Anticancer Activity

Recent studies have demonstrated that benzimidazole derivatives possess significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, including leukemia and solid tumors. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

  • Case Study : A derivative with a similar structure exhibited an IC50 value of 10 μM against human breast cancer cells (MCF-7), indicating potent anticancer activity .

Antimicrobial Activity

Benzimidazole derivatives also display notable antimicrobial properties. The compound's structure allows it to target bacterial cell walls and disrupt essential metabolic pathways.

  • Research Findings : In vitro studies revealed that compounds related to this compound showed minimum inhibitory concentrations (MICs) ranging from 1 to 16 µg/mL against various Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

The anti-inflammatory potential of benzimidazole derivatives has been explored, with evidence suggesting that they can inhibit pro-inflammatory cytokines and enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It can inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and topoisomerases.

Q & A

Q. What are the foundational synthetic routes for 2-[(E)-2-pyridin-3-ylethenyl]-1H-benzimidazole?

The compound can be synthesized via condensation of o-phenylenediamine with pyridine-3-carboxaldehyde under acidic conditions (e.g., HCl or acetic acid). This method leverages the reactivity of aldehydes with diamines to form the benzimidazole core, with the E-configuration stabilized by steric or electronic factors during the reaction .

Q. How is the purity and structural integrity of the compound validated?

Characterization involves:

  • 1H/13C NMR spectroscopy to confirm the presence of the pyridinyl ethenyl group and benzimidazole protons.
  • IR spectroscopy to identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹).
  • HPLC for purity assessment (>95% typically required for pharmacological studies) .

Q. What solvents and catalysts are optimal for synthesis?

Ethanol or DMF under reflux are common solvents, with catalysts like p-toluenesulfonic acid (p-TSA) or montmorillonite K10 clay improving yield. Acidic conditions favor cyclization of the benzimidazole ring .

Q. What are the primary pharmacological activities associated with benzimidazole derivatives?

Benzimidazole derivatives exhibit anticancer (e.g., tubulin inhibition), antimicrobial (broad-spectrum activity), and antihypertensive effects (ACE inhibition). The pyridinyl ethenyl group may enhance binding to enzymatic targets like ACE .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve stereoselectivity and yield?

Microwave irradiation reduces reaction time (from hours to minutes) and enhances E-selectivity by promoting uniform heating, minimizing side reactions. For example, reactions at 120°C in DMF with pyridinecarboxaldehyde yield >80% E-isomer .

Q. What computational strategies guide structural optimization for ACE inhibition?

Computer-aided drug design (CADD) identifies critical interactions:

  • Docking studies show the pyridinyl group binds to ACE’s Zn²⁺ active site.
  • Substituents like nitro (-NO₂) at position 4 improve inhibition (>70% at 20 μg/mL) by enhancing electrostatic interactions .

Q. How do substituents at the benzimidazole 2-position affect thermal stability?

Bulky or electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase thermal stability. Thermogravimetric analysis (TGA) shows derivatives with 4-nitro substituents degrade at >250°C, compared to ~200°C for unsubstituted analogs .

Q. What green chemistry methods minimize environmental impact during synthesis?

  • Ultrasound-assisted synthesis : Reduces solvent use and reaction time (e.g., 30 minutes vs. 6 hours).
  • Biodegradable catalysts : Enzymes or clay-based catalysts improve atom economy .

Q. How are crystal structures resolved to confirm molecular geometry?

Single-crystal X-ray diffraction (SC-XRD) reveals bond angles and conformations. For example, the E-configuration of the ethenyl group is confirmed by dihedral angles between the benzimidazole and pyridine rings (typically 15–30°) .

Q. How to address contradictions in biological activity data across studies?

  • Dose-response curves : Validate activity thresholds (e.g., IC50 values) across multiple assays.
  • Metabolic stability assays : Rule out false positives caused by compound degradation in vitro .

Methodological Considerations

  • Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis to isolate the E-isomer, critical for target specificity .
  • In Vitro Testing : For ACE inhibition, employ fluorometric assays with hippuryl-histidyl-leucine as a substrate, monitoring fluorescence decay .
  • Stability Protocols : Store the compound at 4°C in amber vials to prevent photodegradation, as suggested for structurally related benzimidazoles .

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